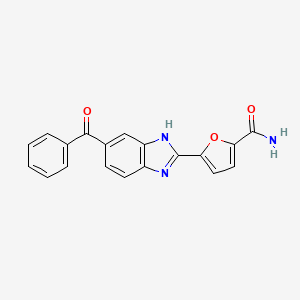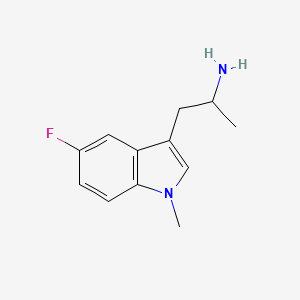
C23H31F3N4O6S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula “C23H31F3N4O6S” is a complex organic molecule that contains carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of “C23H31F3N4O6S” typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of a core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes may include nucleophilic substitution, electrophilic addition, and condensation reactions. Reaction conditions such as temperature, pressure, and the use of catalysts play a crucial role in achieving high yields and purity.
Industrial Production Methods: In an industrial setting, the production of “this compound” may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as microfluidics and automated synthesis platforms can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and forms oxidized products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced products. Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Halogenation and alkylation are examples of substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkyl halides, catalysts such as Lewis acids.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, “C23H31F3N4O6S” is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the development of new compounds and materials.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules such as proteins and nucleic acids. It may serve as a probe or inhibitor in biochemical assays, helping to elucidate biological pathways and mechanisms.
Medicine: In medicine, “this compound” is investigated for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects. Clinical trials and preclinical studies are conducted to evaluate its safety and efficacy.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of “C23H31F3N4O6S” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of an enzyme by binding to its active site, preventing the substrate from accessing the catalytic center. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
- “C22H30F3N4O6S”: A structurally similar compound with one less carbon atom.
- “C23H32F3N4O6S”: A similar compound with an additional hydrogen atom.
- “C23H31F2N4O6S”: A similar compound with one less fluorine atom.
Uniqueness: The uniqueness of “C23H31F3N4O6S” lies in its specific arrangement of functional groups and the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its similar compounds, “this compound” may exhibit distinct properties such as higher stability, enhanced binding affinity to targets, or improved pharmacokinetic profiles.
Eigenschaften
Molekularformel |
C23H31F3N4O6S |
|---|---|
Molekulargewicht |
548.6 g/mol |
IUPAC-Name |
ethyl 4-[5,7,8-trifluoro-4-(3-morpholin-4-ylpropyl)-1,1-dioxo-2,3-dihydro-1λ6,4-benzothiazine-6-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H31F3N4O6S/c1-2-36-23(32)30-8-6-29(7-9-30)22(31)16-17(24)19(26)21-20(18(16)25)28(12-15-37(21,33)34)5-3-4-27-10-13-35-14-11-27/h2-15H2,1H3 |
InChI-Schlüssel |
ZZPDOODHLWIILJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(C(=C2F)F)S(=O)(=O)CCN3CCCN4CCOCC4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine](/img/structure/B15171477.png)






![ethyl 4-{[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B15171514.png)


![4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]benzoic Acid](/img/structure/B15171532.png)


![3-Hexyl-3-[2-(prop-1-EN-2-YL)phenyl]cyclobutan-1-one](/img/structure/B15171541.png)
